[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid
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Overview
Description
2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID typically involves the reaction of 1-propyl-1H-indole-3-carbaldehyde with malonic acid in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with comparable properties.
5-Methoxy-2-methyl-3-indoleacetic acid: Shares the indole core structure and exhibits similar biological activities.
Uniqueness: 2-[(1-PROPYL-1H-INDOL-3-YL)METHYL]MALONIC ACID is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17NO4 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[(1-propylindol-3-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-7-16-9-10(8-12(14(17)18)15(19)20)11-5-3-4-6-13(11)16/h3-6,9,12H,2,7-8H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
AOPGZVZFNQNKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
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